N-(3-Bromo-5-nitropyridin-2-yl)acetamide
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Overview
Description
N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H6BrN3O3 and a molecular weight of 260.04 g/mol . It is a heterocyclic compound that contains both bromine and nitro functional groups attached to a pyridine ring. This compound is primarily used as a reagent in the synthesis of pharmaceutically active compounds and inhibitors, particularly in the production of b-Raf inhibitors for cancer treatment .
Mechanism of Action
Target of Action
N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a general chemical reagent used in the synthesis of pharmaceutically active compounds and inhibitors . It is specifically used in the production of b-Raf inhibitors . The b-Raf protein is a part of the Raf kinase family of growth signal transduction protein kinases, which plays a role in regulating cell division and differentiation.
Biochemical Pathways
The compound is involved in the Ras/Raf/MEK/ERK pathway , which is a critical cell signaling pathway involved in cell division and differentiation . By inhibiting b-Raf, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation.
Result of Action
The inhibition of b-Raf by this compound can lead to the disruption of the Ras/Raf/MEK/ERK pathway, potentially leading to the inhibition of cell growth and proliferation. This could make the compound useful in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action Environment
The action of this compound, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at temperatures of 2-8°C , suggesting that it may be sensitive to heat
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-nitropyridin-2-yl)acetamide typically involves the bromination and nitration of pyridine derivatives. One common method starts with 3-bromo-5-nitropyridine, which is then reacted with acetic anhydride to form the acetamide derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through crystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-nitropyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like stannous chloride.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Stannous chloride in the presence of hydrochloric acid is a typical reducing agent.
Coupling: Palladium catalysts and boronic acids are used in Suzuki coupling reactions.
Major Products Formed
Substitution: Products include various substituted pyridines.
Reduction: The major product is 3-amino-5-bromopyridine.
Coupling: Biaryl derivatives are the primary products.
Scientific Research Applications
N-(3-Bromo-5-nitropyridin-2-yl)acetamide is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of inhibitors for biological targets.
Medicine: It is a key intermediate in the synthesis of b-Raf inhibitors, which are used in cancer treatment.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-nitropyridine
- 2-Acetamido-3-bromo-5-nitropyridine
- N-(3-Bromo-2-pyridinyl)acetamide
- 3-Bromo-2,5-diaminopyridine
- N-(5-Amino-3-bromopyridin-2-yl)acetamide
Uniqueness
N-(3-Bromo-5-nitropyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity. Its ability to serve as a precursor for b-Raf inhibitors sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(3-bromo-5-nitropyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(8)2-5(3-9-7)11(13)14/h2-3H,1H3,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVNUCGTBLHJFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674626 |
Source
|
Record name | N-(3-Bromo-5-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-93-2 |
Source
|
Record name | N-(3-Bromo-5-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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